An In-depth Technical Guide to 4-Fluoro-6-nitroindoline Hydrochloride (CAS 1956306-88-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 4-Fluoro-6-nitroindoline Hydrochloride (CAS 1956306-88-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-Fluoro-6-nitroindoline hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact CAS number is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide to its synthesis, properties, and potential applications.
Introduction: The Strategic Value of the Fluoro-Nitroindoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine and a nitro group, as seen in 4-Fluoro-6-nitroindoline, imparts unique physicochemical properties that can be exploited to enhance molecular interactions and pharmacokinetic profiles.
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Fluorine Substitution : The incorporation of fluorine is a cornerstone of modern drug design.[2][3] Its high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5]
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Nitro Group Functionality : The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. It serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. Aromatic nitro compounds are key intermediates in the synthesis of many pharmaceutical agents.[6]
This guide will lay out a scientifically grounded pathway for the synthesis and utilization of this promising, yet under-documented, chemical entity.
Molecular Structure and Physicochemical Properties
The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent reactions.
Chemical Structure
Caption: Structure of 4-Fluoro-6-nitroindoline hydrochloride.
Physicochemical Data (Predicted and Calculated)
| Property | Value | Source |
| CAS Number | 1956306-88-9 | - |
| Molecular Formula | C₈H₈ClFN₂O₂ | Calculated |
| Molecular Weight | 218.61 g/mol | Calculated |
| Appearance | Predicted to be a yellow to brown solid | Analogy |
| Solubility | Predicted to be soluble in water, methanol, DMSO | Analogy |
| Melting Point | Not available. Expected to be >200 °C (decomposes) | Analogy |
Proposed Synthesis and Mechanism
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from standard procedures for the nitration of activated aromatic systems.[7][8]
Step 1: Synthesis of 4-Fluoro-6-nitroindoline (Free Base)
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 10 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
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Substrate Addition : Slowly add 4-fluoroindoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir for 15 minutes until a homogeneous solution is formed.
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Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
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Nitration : Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-fluoroindoline over 30-45 minutes. Critically maintain the internal reaction temperature below 5 °C throughout the addition.
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. A precipitate, the crude product, should form.
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Neutralization and Extraction : Neutralize the cold aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).
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Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Fluoro-6-nitroindoline free base.
Causality : The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The electron-donating nature of the indoline nitrogen (acting through the aromatic ring) directs the nitration. While the 4-fluoro substituent is deactivating, the ortho- and para-directing influence of the amino group is dominant, leading to substitution at the C5 and C7 positions. However, steric hindrance at C5 from the adjacent fluorine may favor substitution at the C6 position, which is para to the nitrogen's point of fusion. Regioselectivity can be complex and must be confirmed experimentally.
Step 2: Formation of 4-Fluoro-6-nitroindoline Hydrochloride
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Dissolution : Dissolve the purified 4-Fluoro-6-nitroindoline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Acidification : To this solution, add a 2M solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
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Isolation : Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to afford the final product, 4-Fluoro-6-nitroindoline hydrochloride.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available. The following are predictions based on the structure and standard spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons : Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. The proton ortho to the nitro group will be significantly downfield. Aliphatic Protons : Two triplet signals for the -CH₂-CH₂- protons of the indoline ring, typically between 3.0 and 4.0 ppm. N-H Proton : A broad singlet for the amine proton, which may be exchangeable with D₂O. In the hydrochloride salt, this signal will be further downfield. |
| ¹³C NMR | Aromatic Carbons : Signals in the range of 110-160 ppm. The carbon bearing the nitro group (C6) and the carbon bearing the fluorine (C4) will be clearly identifiable. The C-F bond will cause splitting of the C4 signal and adjacent carbon signals. Aliphatic Carbons : Two signals for the indoline -CH₂- groups, typically between 25 and 55 ppm. |
| IR Spectroscopy | N-H Stretch : A sharp peak or peaks around 3300-3400 cm⁻¹ for the secondary amine of the indoline. Aromatic C-H Stretch : Signals just above 3000 cm⁻¹. Asymmetric NO₂ Stretch : A strong, sharp absorption around 1520-1560 cm⁻¹. Symmetric NO₂ Stretch : A strong, sharp absorption around 1340-1380 cm⁻¹. C-F Stretch : A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹. |
| Mass Spectrometry | (ESI+) : Expected molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₈H₈FN₂O₂. |
Reactivity, Scientific Insights, and Applications
Chemical Reactivity
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Reduction of the Nitro Group : The most valuable transformation of this molecule is the reduction of the nitro group to an amine. This can be achieved using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction (e.g., with tin(II) chloride or iron in acetic acid).[10] The resulting 4-fluoroindoline-6-amine is a trifunctional building block, ready for diverse derivatization at the newly formed aniline moiety.
-
N-Functionalization : The indoline nitrogen can be acylated, alkylated, or used in coupling reactions, although its nucleophilicity is reduced by the electron-withdrawing effects of the substituents on the aromatic ring.[11]
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Nucleophilic Aromatic Substitution (SNAr) : While the fluorine atom is generally a poor leaving group in SNAr reactions, the presence of the strongly deactivating nitro group para to it could potentially activate the ring for displacement by potent nucleophiles under forcing conditions.
Applications in Drug Discovery and Chemical Biology
The 4-Fluoro-6-nitroindoline scaffold is a precursor to 6-amino-4-fluoroindoline, a highly valuable intermediate for building complex molecules. This scaffold is particularly relevant for:
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Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core that forms a key hydrogen bond interaction in the hinge region of the kinase active site. The 6-aminoindoline derivative provides a constrained aniline motif that can be used to probe this interaction space.
-
GPCR Ligands and CNS Agents : The indoline structure is present in numerous compounds targeting G-protein coupled receptors. The lipophilicity-enhancing effect of the fluorine atom can improve properties like blood-brain barrier penetration.[2]
-
Photocleavable Protecting Groups : Nitroindoline derivatives have been extensively studied as "caged compounds," where the N-acyl bond can be cleaved with UV light to release a bioactive molecule with high spatial and temporal control.[12][13][14][15] While typically 7-nitroindolines are used, the 6-nitro isomer could possess interesting and distinct photochemical properties.
Safety and Handling
-
Hazard Class : Based on analogous compounds, 4-Fluoro-6-nitroindoline hydrochloride should be considered harmful if swallowed, and a skin and eye irritant.[16][17] Aromatic nitro compounds can be toxic and should be handled with care.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
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(PDF) Bis(2,2,6,6-tetramethyl-1-(λ-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate. ResearchGate. Available at: [Link]
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